N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-4-isobutoxybenzamide
Vue d'ensemble
Description
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-4-isobutoxybenzamide, commonly referred to as FTY720 or fingolimod, is a synthetic immunosuppressant drug that has been used for the treatment of multiple sclerosis (MS) since its approval by the US Food and Drug Administration in 2010. FTY720 has also been investigated for its potential therapeutic effects in other autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and lupus.
Mécanisme D'action
FTY720 exerts its immunomodulatory effects by binding to sphingosine-1-phosphate (S1P) receptors, which are expressed on the surface of various immune cells. This binding results in the internalization of the receptor and its subsequent degradation, leading to the downregulation of S1P signaling. This downregulation inhibits the egress of lymphocytes from lymphoid organs, thereby reducing their infiltration into inflamed tissues.
Biochemical and Physiological Effects
FTY720 has been shown to have various biochemical and physiological effects in addition to its immunomodulatory effects. It has been shown to induce apoptosis in cancer cells by activating the sphingomyelinase pathway. FTY720 has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FTY720 has several advantages for use in lab experiments. It has a relatively long half-life, allowing for sustained effects over a period of time. It is also orally bioavailable, making it easy to administer to animals. However, FTY720 has several limitations as well. It has been shown to have off-target effects on other S1P receptors, which may limit its specificity. Additionally, FTY720 has been shown to have dose-dependent effects on immune cell subsets, which may complicate its use in certain experimental settings.
Orientations Futures
FTY720 has several potential future directions for research. One area of interest is the development of more specific S1P receptor agonists and antagonists, which may have improved efficacy and specificity compared to FTY720. Another area of interest is the investigation of FTY720's potential therapeutic effects in other autoimmune diseases, such as lupus and inflammatory bowel disease. Additionally, FTY720's potential neuroprotective effects warrant further investigation in animal models of neurodegenerative diseases.
Applications De Recherche Scientifique
FTY720 has been extensively studied for its immunomodulatory effects in various animal models of autoimmune diseases. It has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-4-isobutoxybenzamide, by inhibiting the migration of autoreactive T cells into the central nervous system (CNS). FTY720 has also been shown to reduce inflammation and joint destruction in a rat model of rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-16(2)15-29-18-7-5-17(6-8-18)21(25)23-20(14-19-4-3-11-28-19)22(26)24-9-12-27-13-10-24/h3-8,11,14,16H,9-10,12-13,15H2,1-2H3,(H,23,25)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMBCTKFOUPVJU-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.